3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The cyclohexyl and methyl groups attached to the ring provide unique steric and electronic properties, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one typically involves the reaction of cyclohexylamine with an appropriate carbonyl compound, followed by cyclization. One common method includes the reaction of cyclohexylamine with methyl glyoxalate to form an intermediate, which then undergoes cyclization to yield the desired oxazolidinone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing the formation of peptide bonds. This mechanism is similar to that of other oxazolidinone compounds, which are known to exhibit antibacterial activity .
Comparison with Similar Compounds
- 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
- 3-cyclohexyl-5-phenyl-1,3-oxazolidin-2-one
- 5-Methyl-3-vinyl-2-oxazolidinone
Comparison: Compared to these similar compounds, 3-Cyclohexyl-5-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary .
Properties
CAS No. |
96014-95-8 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-cyclohexyl-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c1-8-7-11(10(12)13-8)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
InChI Key |
BTXOZMNXOFITKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.